molecular formula C10H8N4O4 B12933462 N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide CAS No. 444717-82-2

N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide

Cat. No.: B12933462
CAS No.: 444717-82-2
M. Wt: 248.19 g/mol
InChI Key: SUEWSOKKJSUOSS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide typically involves the reaction of 5-methyl-1,2,4-oxadiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes essential for bacterial or viral replication. The nitro group can undergo reduction to form reactive intermediates that can damage microbial DNA or proteins, leading to cell death .

Comparison with Similar Compounds

Uniqueness: N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide is unique due to its combination of the oxadiazole ring and the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

444717-82-2

Molecular Formula

C10H8N4O4

Molecular Weight

248.19 g/mol

IUPAC Name

N-(5-methyl-1,2,4-oxadiazol-3-yl)-2-nitrobenzamide

InChI

InChI=1S/C10H8N4O4/c1-6-11-10(13-18-6)12-9(15)7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,12,13,15)

InChI Key

SUEWSOKKJSUOSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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